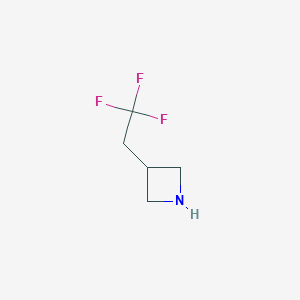

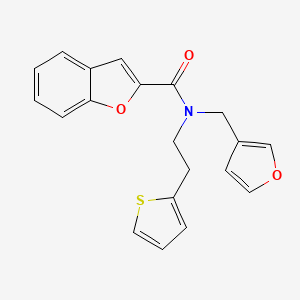

![molecular formula C15H16N2O2S B2411231 (3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanon CAS No. 2097893-08-6](/img/structure/B2411231.png)

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone is a complex organic compound that features a unique combination of a thienopyridine ring, an azetidine ring, and a furan ring

Wissenschaftliche Forschungsanwendungen

Organische Halbleiter

Amid- und Imidgruppen spielen eine entscheidende Rolle bei der Gestaltung organischer Halbleiter. Die Entwicklung neuartiger Strukturhalbleiter auf Basis dieser funktionellen Gruppen zielt darauf ab, die Leistung organischer elektronischer Bauelemente zu verbessern. In diesem Zusammenhang haben Forscher zwei faszinierende chinoide Moleküle synthetisiert, die von 5,10-Dihydrodithieno[3,2-c:3′,2′-h][2,6]naphthyridin-4,9-dion (TVTDA) abgeleitet sind. Diese Moleküle, nämlich TVTDA-CN-EH und TVTDA-CN-OD, weisen tiefe niedrigste unbesetzte Molekülorbitale (LUMO) und höchste besetzte Molekülorbitale (HOMO) -Energieniveaus auf. Darüber hinaus absorbieren sie stark im langwelligen Bereich. Organische Feldeffekttransistoren (OFETs) auf Basis dieser Moleküle zeigen unipolar n-typisches Elektronentransportverhalten mit Mobilitäten von 0,04 bzw. 0,0064 cm²·V⁻¹·s⁻¹. Bemerkenswerterweise zeigt TVTDA-CN-EH mit kürzeren Alkylseitenketten aufgrund der größeren Korngröße im Film bessere Elektronentransporteigenschaften, was den Ladungstransport erleichtert .

Organische Phototransistoren (OPTs)

Das gleiche TVTDA-CN-EH-Molekül zeigt vielversprechende Eigenschaften in organischen Phototransistoren. Diese Bauelemente weisen gute Photodetektionseigenschaften auf, insbesondere im roten Licht bis zum nahen Infrarotbereich. Die Absorptionseigenschaften von TVTDA-CN-EH machen es für Anwendungen im Bereich der Photoantwort geeignet und erweitern seine Nützlichkeit in optoelektronischen Bauelementen .

Referenzen

- Yunran Su, Lingxu Zhao, Shengnan Zhang, Jiawei Chen, Yanru Li, Ting Jiang, Jie Li, Deyang Ji, Liqiang Li & Zhuping Fei. „Dithieno [3,2-c:3′,2′-h] [2,6]naphthyridin-4,9 (5 H ,10 H )-dion-basierte chinoide kleine Moleküle: Synthese, Eigenschaften und optoelektronische Anwendungen.“ Chemische Forschung an chinesischen Universitäten, 22. Juni 2024Lesen Sie den vollständigen Artikel .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thienopyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Azetidine Ring Formation: The azetidine ring is often synthesized via cyclization reactions involving amines and haloalkanes.

Coupling with Furan: The final step involves coupling the thienopyridine-azetidine intermediate with a furan derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to improve yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions can target the thienopyridine ring, potentially converting it to a more saturated form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the azetidine ring.

Major Products:

Oxidation: Furanones and other oxidized derivatives.

Reduction: Saturated thienopyridine derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential as a pharmaceutical intermediate.

- Potential applications in drug discovery, particularly in the development of compounds with anti-inflammatory or anticancer properties.

Industry:

- Utilized in the development of new materials with specific electronic or optical properties.

- Potential use in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thienopyridine ring can interact with biological targets through π-π stacking or hydrogen bonding, while the azetidine ring can enhance binding affinity through its unique three-dimensional structure.

Vergleich Mit ähnlichen Verbindungen

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone: Contains a pyridine ring instead of a furan ring.

Uniqueness: The presence of the furan ring in (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

This compound’s unique structure and reactivity make it a valuable subject for further research in various scientific fields.

Eigenschaften

IUPAC Name |

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(furan-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(12-2-5-19-10-12)17-8-13(9-17)16-4-1-14-11(7-16)3-6-20-14/h2-3,5-6,10,13H,1,4,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIADWYQVSHZZPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=COC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2411148.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2411149.png)

![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2411150.png)

![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)

![3-[2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile](/img/structure/B2411153.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2411166.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)